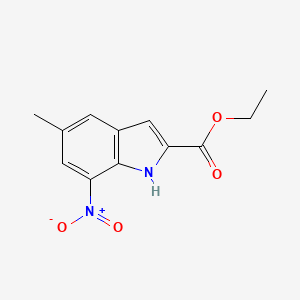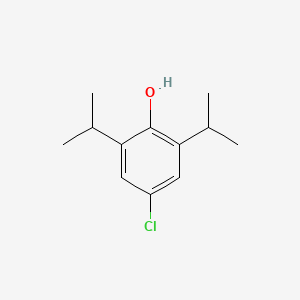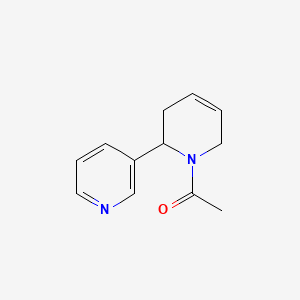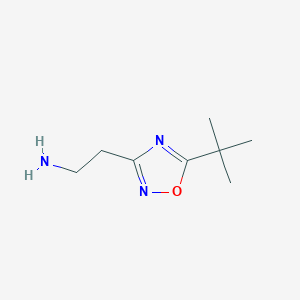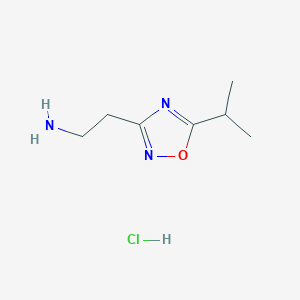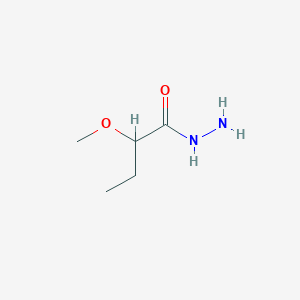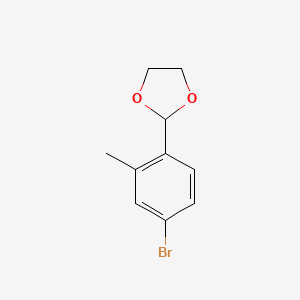
2-(4-Bromo-2-methylphenyl)-1,3-dioxolane
Descripción general
Descripción
2-(4-Bromo-2-methylphenyl)-1,3-dioxolane, also known as brominated dioxolane, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a cyclic ether with a bromine atom and a methyl group attached to a phenyl ring. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol.
Aplicaciones Científicas De Investigación
Sustainable Lipophilic Solvent Applications
2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent for extracting natural products and food ingredients, potentially aligning with the properties and uses of similar dioxolane derivatives. This solvent demonstrates an environmentally and economically viable alternative to conventional petroleum-based solvents, showing great promise in the extraction efficiency and reduced environmental impact (Vincent Rapinel et al., 2020).
Synthesis and Chemical Properties
A detailed review of synthetic approaches and the importance of specific brominated biphenyl compounds in pharmaceutical manufacturing provides insights into the chemical synthesis and applications of related bromo-phenyl derivatives. This includes methodologies for efficiently creating these compounds, which may share similarities with the synthesis or functional applications of "2-(4-Bromo-2-methylphenyl)-1,3-dioxolane" (Yanan Qiu et al., 2009).
Antioxidant Activity and Environmental Impact
The environmental occurrence, fate, and toxicity of brominated compounds, including their presence in consumer goods, indoor air, and potential health impacts, are crucial areas of research. These studies shed light on the environmental behavior of brominated flame retardants and related derivatives, informing about the degradation pathways, bioaccumulation, and ecological risks associated with these compounds (E. A. Zuiderveen et al., 2020).
Analytical and Environmental Chemistry
Research on the degradation of pharmaceuticals and personal care products in the environment by advanced oxidation processes discusses pathways, by-products, and toxicity concerns. This area of study, including the examination of transformation products and their environmental and health impacts, can be relevant to understanding the behavior and implications of "2-(4-Bromo-2-methylphenyl)-1,3-dioxolane" in scientific and environmental contexts (Mohammad Qutob et al., 2022).
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-8(11)2-3-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJDARIPEHETAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693135 | |
| Record name | 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | |
CAS RN |
91587-27-8 | |
| Record name | 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-](/img/structure/B3302085.png)
